molecular formula C16H18N2O2 B500905 N,N-diethyl-2-phenoxynicotinamide CAS No. 944773-28-8

N,N-diethyl-2-phenoxynicotinamide

Cat. No.: B500905
CAS No.: 944773-28-8
M. Wt: 270.33g/mol
InChI Key: VAYUIMWFGBXCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2-phenoxynicotinamide is a nicotinamide derivative characterized by a pyridine-3-carboxamide core substituted with a phenoxy group at the 2-position and diethyl groups on the amide nitrogen. The compound’s molecular formula is inferred as C₁₆H₁₈N₂O₂, with a molecular weight of ~294.33 g/mol (calculated based on analogs).

Properties

CAS No.

944773-28-8

Molecular Formula

C16H18N2O2

Molecular Weight

270.33g/mol

IUPAC Name

N,N-diethyl-2-phenoxypyridine-3-carboxamide

InChI

InChI=1S/C16H18N2O2/c1-3-18(4-2)16(19)14-11-8-12-17-15(14)20-13-9-6-5-7-10-13/h5-12H,3-4H2,1-2H3

InChI Key

VAYUIMWFGBXCLN-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethyl-2-sulfamoylnicotinamide

  • Structure : Nicotinamide core with dimethyl groups on the amide nitrogen and a sulfamoyl (-SO₂NH₂) group at the 2-position.
  • Molecular Formula : C₉H₁₃N₃O₃S (vs. C₁₆H₁₈N₂O₂ for the target compound) .
  • Amide Nitrogen: Dimethyl groups (less bulky) vs. diethyl groups (bulkier), which may influence steric hindrance and binding to biological targets.
  • Applications: Sulfamoyl derivatives are often explored for antimicrobial or enzyme-inhibitory properties, whereas phenoxy-substituted analogs may target different pathways.

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

  • Structure: Acetamide backbone with a diethylaminoethyl chain and phenyl group.
  • Molecular Formula : C₁₄H₂₂N₂O (vs. C₁₆H₁₈N₂O₂ for the target) .
  • Key Differences: Core Structure: Acetamide lacks the pyridine ring of nicotinamide, altering electronic properties and hydrogen-bonding capacity. Functional Groups: The diethylaminoethyl group introduces basicity, whereas the target’s diethylamide group is neutral.
  • Applications: Likely used in neurological or receptor-targeting studies due to the aminoethyl moiety.

N-(1,2-Diphenylethyl)nicotinamide

  • Structure : Nicotinamide core with a diphenylethyl substituent on the amide nitrogen.
  • Molecular Formula : C₂₀H₁₈N₂O (vs. C₁₆H₁₈N₂O₂ for the target) .
  • Key Differences: Substituent Bulk: The diphenylethyl group increases steric bulk significantly compared to the diethyl groups in the target compound.
  • Applications : Such bulky analogs may serve as enzyme inhibitors or allosteric modulators.

N-{2-[(2-Iodobenzoyl)amino]ethyl}nicotinamide

  • Structure: Nicotinamide core with an iodo-benzoylated aminoethyl chain.
  • Molecular Formula : C₁₅H₁₄IN₃O₂ (vs. C₁₆H₁₈N₂O₂ for the target) .
  • Key Differences: Halogen Substituent: The iodine atom adds molecular weight (395.20 g/mol) and may enable radiolabeling or heavy-atom crystallography. Linker Flexibility: The ethylenediamine linker introduces conformational flexibility absent in the target’s rigid phenoxy group.
  • Applications: Potential use in imaging or targeted drug delivery.

Research Implications

  • Substituent Effects : The diethylamide group in the target compound likely enhances lipophilicity compared to dimethyl analogs, improving blood-brain barrier penetration .
  • Phenoxy vs. Sulfamoyl: The phenoxy group’s aromaticity may facilitate π-π stacking interactions in drug-receptor binding, whereas sulfamoyl groups could enhance solubility but reduce membrane permeability .
  • Halogenation : Iodinated analogs (e.g., ) offer unique applications in radiopharmaceuticals but increase molecular weight and synthetic complexity.

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